N-({[3,3'-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bithiophene moiety, which is a sulfur-containing aromatic ring, and a benzamide group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the bithiophene moiety. The reaction conditions often require an inert atmosphere, low temperatures, and the use of catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The chlorine and fluorine atoms on the benzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the benzamide moiety .
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide has several scientific research applications:
Organic Electronics: The compound’s bithiophene moiety makes it suitable for use in organic semiconductors and conductive polymers.
Medicinal Chemistry: The benzamide group is a common pharmacophore in drug design, and the compound’s unique structure may offer potential as a therapeutic agent.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bithiophene moiety may interact with electron-rich or electron-deficient sites in biological systems, while the benzamide group may bind to specific receptors or enzymes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromothiophene: A precursor in the synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide.
2,2’-Bithiophene: Another bithiophene derivative with different substitution patterns.
N-(2-chloro-6-fluorobenzyl)benzamide: A compound with a similar benzamide group but lacking the bithiophene moiety.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide is unique due to the combination of the bithiophene moiety and the substituted benzamide group. This unique structure imparts specific electronic and chemical properties that make it suitable for various applications in organic electronics, medicinal chemistry, and material science .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNOS2/c17-13-2-1-3-14(18)15(13)16(20)19-7-12-6-11(9-22-12)10-4-5-21-8-10/h1-6,8-9H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJLZYRHXWOZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC(=CS2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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